

Application Notes and Protocols: Total Synthesis of Berkeleyamide A

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Compound of Interest

Compound Name: Berkeleyamide C

Cat. No.: B15601424

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A Note on **Berkeleyamide C**: Extensive literature searches did not yield specific information on the total synthesis of a compound named "**Berkeleyamide C**." However, there is a wealth of information regarding the total synthesis of Berkeleyamide A, a structurally related and biologically significant natural product. It is highly probable that the query for "**Berkeleyamide C**" was intended to be for "Berkeleyamide A." This document provides a detailed overview of the successful total syntheses of Berkeleyamide A for researchers, scientists, and drug development professionals.

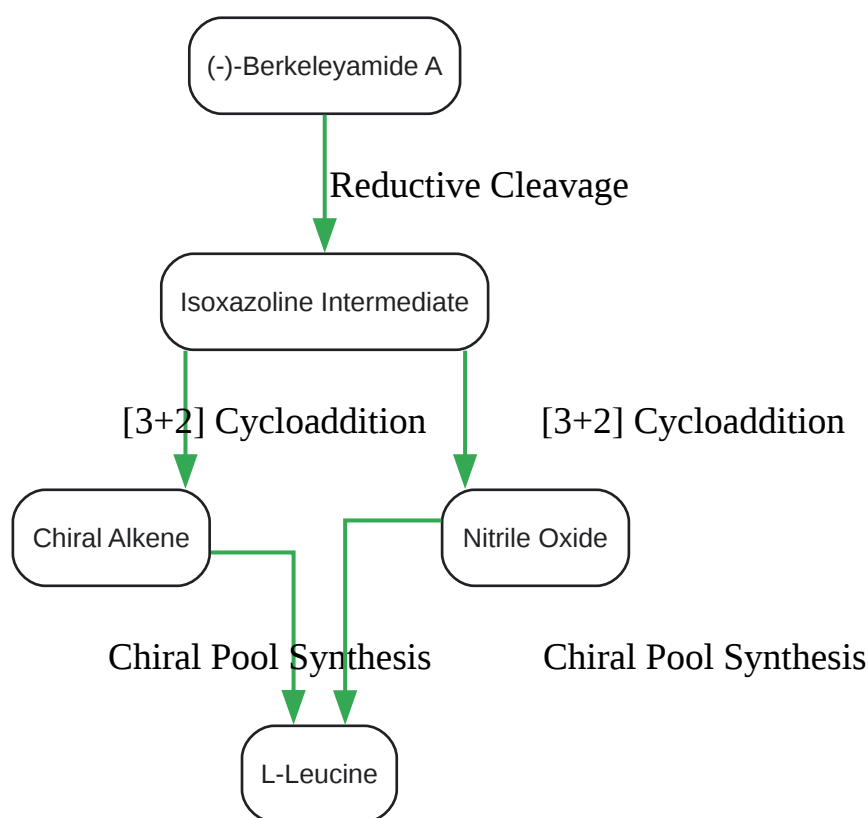
Introduction

Berkeleyamide A is a fungal metabolite isolated from *Penicillium rubrum* that has garnered significant interest due to its inhibitory activity against caspase-1 and matrix metalloproteinase-3 (MMP-3).^[1] These enzymes are implicated in inflammatory diseases, making Berkeleyamide A a promising lead compound for drug discovery. The structural complexity and important biological activity of Berkeleyamide A have prompted the development of several total syntheses. This document details two prominent and successful strategies for the total synthesis of (-)-Berkeleyamide A: a diastereoselective nitrile oxide cycloaddition approach and an asymmetric Evans' syn-aldol reaction strategy.

Diastereoselective Nitrile Oxide Cycloaddition Approach

This synthetic route, developed by Brimble and co-workers, established the absolute stereochemistry of (-)-Berkeleyamide A.[2][3] The key step in this synthesis is a diastereoselective [3+2] cycloaddition between a chiral alkene and a nitrile oxide.[2][3]

Retrosynthetic Analysis



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Caption: Retrosynthesis of (-)-Berkeleyamide A via Nitrile Oxide Cycloaddition.

Key Experimental Protocols

1. **Synthesis of the Chiral Alkene:** The chiral alkene is prepared from L-leucine, a readily available chiral starting material. The synthesis involves standard peptide coupling and olefination reactions.
2. **Diastereoselective [3+2] Nitrile Oxide Cycloaddition:** The crucial cycloaddition reaction involves the in situ generation of a nitrile oxide from an oxime precursor, which then reacts with the chiral alkene.

- **Reaction:** To a solution of the chiral alkene and the iminoyl chloride (nitrile oxide precursor) in an appropriate solvent at -45 °C, a base such as triethylamine is slowly added.
- **Work-up and Purification:** The reaction mixture is quenched, and the crude product is purified by column chromatography to yield a mixture of diastereomeric isoxazolines.
- **Epimerization:** Undesired diastereomers can be epimerized using a base like DBU in boiling benzene to increase the yield of the desired diastereomer.[3]

3. **Reductive Cleavage of the Isoxazoline:** The N-O bond of the isoxazoline ring is cleaved to unmask the β -hydroxy ketone functionality. This is a critical step to reveal the core structure of Berkeleyamide A.

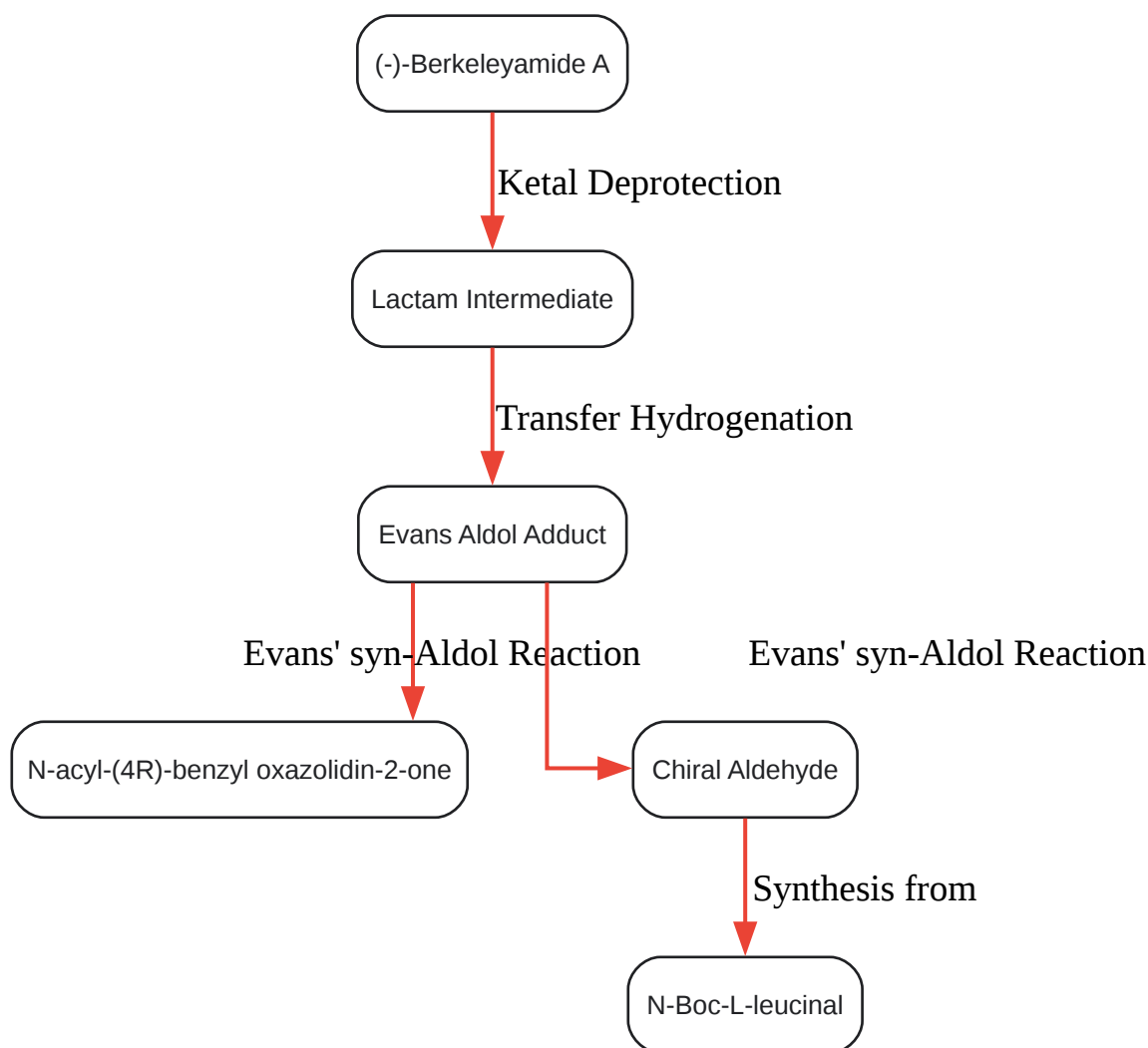
Quantitative Data

Step	Reagents and Conditions	Yield	Diastereomeric Ratio (a:b:c)	Reference
[3+2] Nitrile Oxide Cycloaddition	Chiral alkene, iminoyl chloride, Et ₃ N, -45 °C	53%	2.1:1:1	[3]
Epimerization of undesired diastereomers	DBU, benzene, reflux	-	3:1 (a:b)	[3]

Asymmetric Evans' syn-Aldol Reaction Approach

An alternative and highly efficient synthesis of (-)-Berkeleyamide A was achieved utilizing an Evans' syn-aldol reaction as the key carbon-carbon bond-forming step.[1][4] This method provides excellent stereocontrol and a higher overall yield.

Retrosynthetic Analysis



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Caption: Retrosynthesis of (-)-Berkeleyamide A via Evans' Aldol Reaction.

Key Experimental Protocols

1. Evans' syn-Aldol Reaction: This key step establishes the stereochemistry at C10 and C11.

- **Reaction:** The N-acyl-(4R)-benzyl oxazolidin-2-one is treated with a boron triflate and a tertiary amine base to form the boron enolate. This is then reacted with the chiral aldehyde derived from N-Boc-L-leucinal at low temperature.
- **Work-up and Purification:** The reaction is quenched, and the product is purified by chromatography to yield the syn-aldol adduct with high diastereoselectivity.

2. Transfer Hydrogenation and Lactamization: This one-pot reaction involves the reduction of an azide and subsequent cyclization to form the lactam ring, along with the removal of the chiral auxiliary.

- Reaction: The aldol adduct is subjected to transfer hydrogenation using a palladium catalyst (5% Pd/C).[1] This simultaneously reduces the azide and effects the removal of the chiral auxiliary, which can be recovered.[1]
- Yield: This efficient step proceeds in high yield (85%).[1]

3. Final Deprotection: The synthesis is completed by the removal of the ketal protecting group.

- Reaction: The protected lactam is treated with Pd(CH₃CN)₂Cl₂ in moist acetone to afford (-)-Berkeleyamide A.[1]
- Yield: This final step is also high-yielding (77%).[1]

Quantitative Data

Step	Reagents and Conditions	Yield	Reference
Evans' syn-Aldol Reaction	N-acyl-(4R)-benzyl oxazolidin-2-one, Bu ₂ BOTf, Et ₃ N	-	[1]
Transfer Hydrogenation/Lactamization	5% Pd/C, H ₂ (balloon)	85%	[1]
Ketal Deprotection	Pd(CH ₃ CN) ₂ Cl ₂ , moist acetone	77%	[1]
Overall Yield	(From N-Boc-L-leucinal)	18%	[1]

Conclusion

The total synthesis of (-)-Berkeleyamide A has been successfully achieved through multiple synthetic strategies. The diastereoselective nitrile oxide cycloaddition approach was

instrumental in determining the absolute configuration of the natural product. The Evans' syn-aldol reaction approach provides a more efficient and scalable route, with a higher overall yield. These synthetic routes offer valuable insights for the synthesis of Berkeleyamide A analogs for further structure-activity relationship studies, which could lead to the development of new therapeutic agents for inflammatory diseases.

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